molecular formula C30H28ClN3O5S B15017466 N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide

N-({N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide

Cat. No.: B15017466
M. Wt: 578.1 g/mol
InChI Key: ZLLABDVCMPGHCD-UZWMFBFFSA-N
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Description

N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzenesulfonamide core with multiple functional groups, including benzyloxy, ethoxy, and chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(benzyloxy)-3-ethoxybenzaldehyde and 4-chlorophenylhydrazine. These intermediates are then subjected to condensation reactions under controlled conditions to form the desired product. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide
  • N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-fluorophenyl)benzenesulfonamide
  • N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

N-({N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H28ClN3O5S

Molecular Weight

578.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H28ClN3O5S/c1-2-38-29-19-24(13-18-28(29)39-22-23-9-5-3-6-10-23)20-32-33-30(35)21-34(26-16-14-25(31)15-17-26)40(36,37)27-11-7-4-8-12-27/h3-20H,2,21-22H2,1H3,(H,33,35)/b32-20+

InChI Key

ZLLABDVCMPGHCD-UZWMFBFFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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